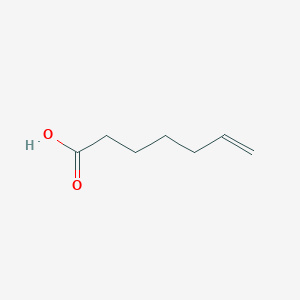

6-Heptenoic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

hept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2H,1,3-6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNJOXUVHRXHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149769 | |

| Record name | Hept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-60-4 | |

| Record name | 6-Heptenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Heptenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hept-6-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HEPTENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZY1TN97UH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Alkenoic Acid Investigations

The scientific journey into the world of alkenoic acids, a class of unsaturated fatty acids, has its roots in the early 20th century. Initially, fats were primarily recognized for their role as energy sources and carriers of fat-soluble vitamins. fishersci.senih.gov It was a commonly held belief that the body could synthesize all necessary fatty acids from dietary carbohydrates. fishersci.senih.gov

This perspective was challenged in 1929 by the work of George and Mildred Burr, who demonstrated that rats on a fat-free diet developed a deficiency disease. fishersci.se Their research established that certain fatty acids were essential nutrients, with linoleic acid being the first to be identified as such. fishersci.senih.gov This paradigm-shifting discovery opened the door for further investigations into the roles and properties of various fatty acids, including the broad class of alkenoic acids. fishersci.se

Early research primarily focused on long-chain polyunsaturated fatty acids, but as analytical techniques became more sophisticated, the scientific community's interest expanded to include a wider array of unsaturated fatty acids. fishersci.se The study of simpler alkenoic acids, like 6-heptenoic acid, has since become integral to understanding fundamental reaction mechanisms and exploring novel synthetic pathways.

Current Research Landscape and Emerging Trends Concerning 6 Heptenoic Acid

The current research landscape for 6-heptenoic acid is dynamic, with a significant focus on its application as a synthetic intermediate and the development of novel production methods.

Recent studies have highlighted the use of this compound in various chemical transformations. For instance, it is a precursor in the preparation of 6-(iodomethyl)-hexanolide through an iodo-lactonization reaction. americanelements.comnih.govsigmaaldrich.comfishersci.cafishersci.ca Additionally, research has been conducted on the electrochemical oxidation of this compound adsorbed on platinum electrode surfaces, indicating its utility in electrochemistry studies. americanelements.comnih.gov

A notable trend is the exploration of biocatalytic and enzymatic methods for the production and modification of this compound and its derivatives. fishersci.canih.gov For example, recombinant E. coli has been engineered to produce n-heptanoic acid from ricinoleic acid, showcasing a potential route for the bio-based production of related C7 compounds. wikipedia.org These biocatalytic processes are gaining traction as environmentally friendly alternatives to traditional chemical synthesis. fishersci.cawikipedia.org

Furthermore, this compound serves as a foundational structure for the synthesis of more complex molecules. Its derivatives are being investigated for a range of applications, from pharmaceuticals to materials science. epa.govlipidmaps.org For instance, complex derivatives of this compound have been synthesized and evaluated as HMG-CoA reductase inhibitors. americanelements.com

Significance of 6 Heptenoic Acid in Contemporary Chemical and Biological Sciences

Established Synthetic Pathways for this compound

The synthesis of this compound can be achieved through several distinct chemical routes, each starting from different precursors and employing unique reaction conditions.

Pyrolysis-based Approaches from Lactones

A notable method for the synthesis of this compound involves the pyrolysis of ω-heptanolactone. This process begins with the preparation of the lactone itself, which is typically formed through the Baeyer-Villiger oxidation of cycloheptanone. fishersci.befishersci.canih.gov In the subsequent step, the purified ω-heptanolactone is subjected to high temperatures in a process known as pyrolysis. This is practically achieved by dropping the lactone into a heated column packed with a material like glass beads under an inert nitrogen atmosphere, which facilitates the ring-opening and formation of the target ω-unsaturated acid, this compound.

Electrochemical Oxidation Reactions on Electrode Surfaces

The electrochemical behavior of this compound has been a subject of study, particularly its oxidation when adsorbed on electrode surfaces. Research has reported the electrochemical oxidation of this compound on a Platinum (Pt(111)) electrode surface. sigmaaldrich.com While this is described as a transformation of the acid itself rather than a preparative synthesis, such studies are crucial for understanding the molecule's reactivity and potential applications in electro-organic chemistry. The process involves the one-electron oxidation of the carboxylate, which can lead to various radical and cationic intermediates, influencing the final product distribution. cecri.res.in

Other Preparative Techniques

Beyond pyrolysis, this compound can be prepared through more traditional organic synthesis techniques. These methods often provide reliable routes from readily available starting materials.

From Haloalkenes: A common strategy involves the use of 6-bromo-1-hexene. fishersci.cafishersci.noalfa-chemistry.comnih.govuni.lu This can be converted to the corresponding Grignard reagent, which is then carboxylated using carbon dioxide to yield the desired carboxylic acid.

From Malonic Esters: The malonic ester synthesis provides another pathway. Diethyl 4-pentenylmalonate can be hydrolyzed and decarboxylated to produce this compound.

Hydrolysis of Esters: The straightforward hydrolysis of corresponding esters, such as ethyl 6-heptenoate, under acidic or basic conditions, is also a viable preparative method. nih.govsigmaaldrich.comsigmaaldrich.comuni.luchem960.com

Derivatization Strategies for this compound

The dual functionality of this compound makes it an excellent substrate for a variety of chemical transformations, leading to a diverse array of derivatives.

Formation of Cyclic Derivatives: Lactones (e.g., Iodo-lactonization)

One of the most well-documented reactions of this compound is its cyclization to form lactones, particularly through iodo-lactonization. fishersci.cafishersci.ca This intramolecular reaction is a powerful method for constructing heterocyclic rings.

The process involves treating this compound with an electrophilic iodine source. This reaction readily yields 6-(iodomethyl)-hexanolide, a seven-membered lactone (oxocan-2-one) derivative. fishersci.ca High yields have been reported when using reagents like bis(sym-collidine)iodine(I) hexafluorophosphate (B91526) in a solvent such as methylene (B1212753) chloride. This transformation underscores the utility of this compound in synthesizing complex cyclic structures. fishersci.ca

Synthesis of Substituted this compound Derivatives

The carbon backbone and carboxylic acid group of this compound can be modified to produce a wide range of substituted derivatives. These derivatives are often intermediates in the synthesis of more complex molecules, including pharmaceuticals.

Key examples of substituted derivatives include:

Oxo-derivatives: The synthesis of methyl 3-oxo-6-heptenoate has been documented, starting from allylacetone. prepchem.comnih.gov

Halogenated Derivatives: 6-Chloro-6-heptenoic acid can be synthesized, for instance, through the chlorination of this compound derivatives using reagents like thionyl chloride.

Aryl-substituted Derivatives: Complex derivatives such as 7,7-diphenyl-6-heptenoic acid and various 7-(substituted aryl)-3,5-dihydroxy-6-heptenoic acids have been prepared for research in medicinal chemistry. prepchem.comprepchem.com

Pharmaceutical Intermediates: The this compound scaffold is present in certain pharmaceutical compounds. For example, derivatives like (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl-]-5-hydroxy-3-oxo-6-heptenoic acid methyl ester are intermediates in the synthesis of drugs like fluvastatin (B1673502). google.comlookchem.com

The synthesis of these derivatives often involves multi-step sequences, highlighting the versatility of this compound as a starting material.

Functionalization at the Carboxylic Acid Moiety (e.g., Salt Formation)

The carboxylic acid group of this compound and its derivatives can undergo typical reactions, including salt formation. For instance, in the synthesis of complex molecules like fluvastatin, a 3,5-dihydroxy-6-heptenoic acid derivative is saponified to its sodium salt. google.com Similarly, the isolation and purification of certain dihydroxyheptenoic acid derivatives are facilitated by forming calcium salts, which can improve crystallinity and purity. The carboxyl group can also be converted to an ester, a common protecting group strategy in multi-step syntheses. researchgate.net For example, this compound can be protected as a benzyl (B1604629) ester during the synthesis of certain bioactive lipids. researchgate.net

Alkene Functionalization Reactions

The terminal double bond in this compound is a key site for various functionalization reactions. One notable transformation is the enantioselective oxytrifluoromethylation of the alkene. mit.edu This reaction, catalyzed by a copper system, allows for the introduction of both an oxygen and a trifluoromethyl group across the double bond, leading to the formation of chiral lactones. mit.edu Regardless of the initial geometry of the alkene (in the case of a substituted derivative like 5-phenyl-5-heptenoic acid), the reaction yields a similar ratio of diastereomeric products with high enantiomeric excess for the major diastereomer. mit.edu This suggests a mechanism involving a radical intermediate rather than a concerted oxycupration process. mit.edu

Another important reaction is hydration. An engineered fatty acid hydratase from Elizabethkingia meningoseptica can catalyze the asymmetric hydration of unactivated alkenes, including the terminal double bond of molecules structurally similar to this compound. researchgate.net This enzymatic approach provides a method for the enantioselective addition of water to form chiral alcohols with high regioselectivity and enantiomeric excess. researchgate.net

Substitutions on the Heptenoic Acid Backbone (e.g., 5-oxo, 3,5-dihydroxy, phenyl/pyridyl substitutions)

The heptenoic acid backbone can be modified with various substituents to create a diverse range of derivatives with specific biological activities.

5-oxo and 3,5-dihydroxy Substitution: The synthesis of HMG-CoA reductase inhibitors, such as fluvastatin and its analogs, often involves intermediates with a 3-hydroxy-5-oxo-6-heptenoic acid ester structure. google.com These compounds can be obtained through Wittig-type reactions. google.com Subsequent stereoselective reduction of the 5-oxo group is a critical step to introduce the desired syn-3,5-dihydroxy functionality. google.com The use of specific reagents like methoxy (B1213986) diethylborane and sodium borohydride (B1222165) allows for high diastereoselectivity in this reduction. google.com The synthesis of other complex natural products may also involve the stereoselective creation of 3,5-dihydroxy-6-heptenoic acid side chains.

Phenyl/Pyridyl Substitutions: The heptenoic acid chain can be attached to various aromatic and heteroaromatic systems. For example, derivatives with phenyl, fluorophenyl, and pyridyl substitutions have been synthesized and investigated for their biological properties. acs.orgresearchgate.net In the case of fluvastatin, a 7-[3-(4-fluorophenyl)-1-isopropyl-2-indolyl] substituent is present. google.com Pyridine and pyrimidine-substituted 3,5-dihydroxy-6-heptenoic acid lactones have also been synthesized as potential HMG-CoA reductase inhibitors. acs.org

Other Substitutions: The heptenoic acid backbone can also be modified with other functional groups. For instance, 6-chloro-6-heptenoic acid can be synthesized and undergoes reactions like oxidation, reduction of the double bond, and nucleophilic substitution of the chlorine atom. Additionally, the synthesis of the antibiotic Loracarbef involves an enantiopure L-erythro-2-amino-3-hydroxy-6-heptenoic acid intermediate, highlighting the introduction of amino and hydroxyl groups onto the backbone. acs.org

Stereoselective Synthesis and Enantiomeric Control

Achieving specific stereochemistry is crucial for the biological activity of many this compound derivatives. Various strategies for stereoselective synthesis and enantiomeric control have been developed.

In the synthesis of certain HMG-CoA reductase inhibitors, stereoselective reduction of a 5-oxo group to a 3,5-dihydroxy structure is a key step. google.comwipo.int This can be achieved with high selectivity, yielding the desired syn-diol. google.com For complex molecules, the synthesis often involves the coupling of chiral fragments. researchgate.net For example, the total synthesis of digitoxigenin (B1670572) utilizes a chiral fragment prepared via catalytic asymmetric intramolecular cyclopropanation. researchgate.net

Keck-allylation using a chiral catalyst like (R)-BINOL has been employed to produce enantiomerically pure homoallylic alcohols, which can then be incorporated into more complex structures. researchgate.net Another approach involves the use of enzymes. Serine hydroxymethyltransferase from recombinant Escherichia coli has been used to catalyze the condensation of glycine (B1666218) and 4-pentenaldehyde to produce enantiopure L-erythro-2-amino-3-hydroxy-6-heptenoic acid. acs.org

For the separation of stereoisomers, chromatographic techniques such as simulated moving bed chromatography can be employed to separate epimers with high purity.

Catalytic Reactions Involving this compound and its Derivatives

Asymmetric Intramolecular Cyclopropanation of Esters

The esters of 2-diazo-3-oxo-6-heptenoic acid are important substrates for catalytic asymmetric intramolecular cyclopropanation (IMCP). researchgate.netthieme-connect.com This reaction, often catalyzed by copper complexes with chiral ligands, leads to the formation of bicyclo[3.1.0]hexane derivatives, which are valuable chiral building blocks for the synthesis of natural products. researchgate.netthieme-connect.comwiley-vch.de

The enantioselectivity of this reaction is highly dependent on the steric bulk of the ester group. researchgate.netthieme-connect.com For instance, using a bulky ester like 2,6-di-tert-butyl-4-methylphenyl ester can significantly improve the enantiomeric excess of the cyclopropanated product. thieme-connect.com This methodology has been applied to the enantioselective total synthesis of natural products such as (+)-digitoxigenin. researchgate.net

Table 1: Asymmetric Intramolecular Cyclopropanation of 2-Diazo-3-oxo-6-heptenoic Acid Esters

| Ester Group | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| 2,6-di-tert-butyl-4-methylphenyl | [CuOTf]₂·toluene / Ligand 3c | 78% | thieme-connect.com |

| Varies (bulky esters preferred) | Not specified | Low to high | unl.pt |

This table is interactive. Click on the headers to sort the data.

Isomerization-Hydroformylation Sequences

This compound can undergo a one-pot isomerization-hydroformylation sequence. uva.nl In this process, a palladium-based catalyst first promotes the isomerization of the terminal double bond of this compound to internal isomers, primarily 5-heptenoic acid. uva.nl The reaction can be controlled to favor the primary isomerization product. uva.nl Subsequently, a rhodium-based catalyst with a specific ligand is introduced to carry out the hydroformylation of the internal alkene. uva.nl This sequence allows for the production of α-methyl-branched aldehydes with high regioselectivity and good yields. uva.nl

Table 2: Isomerization of this compound

| Product | Relative Concentration | Catalyst System | Reference |

|---|---|---|---|

| This compound | 2% | (allyl)Pd(II)chloride dimer, triphenylphosphine, silver triflate | uva.nl |

| 5-Heptenoic acid | 92% | (allyl)Pd(II)chloride dimer, triphenylphosphine, silver triflate | uva.nl |

| 4-Heptenoic acid | 6% | (allyl)Pd(II)chloride dimer, triphenylphosphine, silver triflate | uva.nl |

This table is interactive. Click on the headers to sort the data.

Organoselenium Catalysis in Halolactonization

The intramolecular cyclization of alkenoic acids, known as halolactonization, is a powerful method for constructing lactone rings, which are prevalent motifs in natural products. While halogen-induced cyclizations have a long history, the development of catalytic asymmetric methods is a more recent focus. rsc.org In this context, organoselenium compounds have emerged as effective catalysts for the halolactonization of unsaturated carboxylic acids like this compound.

A notable development is the use of a co-catalytic system comprising an organoselenium catalyst and a Lewis base such as 4-(dimethylamino)pyridine (DMAP). google.com Researchers have demonstrated a regioselective method for synthesizing medium-sized bromolactones using a combination of bis(4-methoxyphenyl)selenide and DMAP. google.com When this compound is subjected to this catalytic system in the presence of N-bromosuccinimide (NBS) as the bromine source, it undergoes a 7-endo-trig cyclization to yield the corresponding seven-membered bromolactone.

The reaction proceeds effectively with 10 mol% of the selenide (B1212193) catalyst and 20 mol% of DMAP, affording the bromolactone product in a 64% yield. google.com Control experiments revealed that the selenide or DMAP alone provides only trace amounts of the desired product, highlighting the synergistic effect of the co-catalytic system. google.com The proposed catalytic cycle involves the activation of the selenium catalyst by the brominating agent to form a reactive selenyl bromide species. This species then activates the alkene of this compound towards intramolecular nucleophilic attack by the carboxylate, leading to the formation of the bromolactone and regeneration of the catalyst. google.com

This methodology has also been extended to iodolactonization using N-iodosuccinimide (NIS), successfully producing iodolactones from various alkenoic acids. google.com The use of organoselenium catalysis offers a valuable tool for the regioselective synthesis of medium-sized lactones from unactivated alkenes like this compound. google.com

Palladium-Catalyzed Reactions

Palladium catalysts are renowned for their versatility in forging carbon-carbon and carbon-heteroatom bonds, and they have been applied to transformations involving this compound and its derivatives. These reactions include cyclizations, cross-coupling reactions, and reductions.

Wacker-Type Cyclization and Related Reactions: The Wacker process, the palladium-catalyzed oxidation of alkenes, can be adapted for intramolecular reactions. wikipedia.org Palladium(II) catalysts can promote the intramolecular cyclization of unsaturated acids. For instance, palladium-catalyzed oxidative cyclization of 1,6-enynes can proceed in a 6-exo-trig fashion to yield bicyclic ketones. rsc.org In a related transformation, a derivative of this compound, 5-oxiranyl pentanoic acid, has been shown to undergo cyclization to form enone products under palladium(II) catalysis. google.com Furthermore, cascade reactions, such as a Wacker-Heck sequence, provide a powerful strategy for rapidly building molecular complexity from unsaturated acids, leading to the formation of spiranoid lactones. rsc.org Asymmetric Wacker-type cyclizations of 4-alkenoic acids have been achieved using chiral palladium catalysts, yielding optically active lactones. nih.gov

Heck Reactions: The Heck reaction, which couples an alkene with an aryl or vinyl halide, is a cornerstone of palladium catalysis. masterorganicchemistry.com This reaction has been utilized in the synthesis of complex molecules derived from this compound. For example, in the synthesis of the drug Fluvastatin, a Heck reaction is employed to couple an indole (B1671886) derivative with a diol derived from this compound. guidechem.com This demonstrates the utility of the terminal double bond of the this compound framework as a handle for introducing complex substituents via palladium-catalyzed cross-coupling. guidechem.com

Other Palladium-Catalyzed Transformations: Palladium catalysts are also used for other modifications of the this compound structure. The terminal double bond can be reduced via hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst, converting the unsaturated acid into its saturated counterpart. Additionally, palladium catalysis is central to the decarbonylative dehydration of fatty acids, a process that converts them into valuable alpha-olefins. researchgate.net This reaction could potentially be applied to transform this compound.

The table below summarizes the types of palladium-catalyzed reactions applied to this compound and its derivatives.

| Reaction Type | Catalyst System (Example) | Substrate Type | Product Type |

| Wacker-Type Cyclization | Pd(II) salt, oxidant | Unsaturated acid/derivative | Lactone / Cyclic ketone |

| Heck Reaction | Pd catalyst, base | This compound derivative + Aryl/Vinyl Halide | Substituted this compound derivative |

| Hydrogenation | Pd/C, H₂ | This compound derivative | Saturated heptanoic acid derivative |

| Decarbonylative Dehydration | Pd catalyst | Fatty acid (e.g., this compound) | Alpha-olefin |

Role in Peptide Chemistry and Bioconjugation

The unique structure of this compound, featuring a terminal double bond, makes it a valuable tool in peptide chemistry. This functionality allows for specific chemical modifications and the attachment of other molecules, which is crucial for developing advanced therapeutic and diagnostic systems.

This compound serves as a foundational component for creating non-natural amino acids that can be incorporated into peptides. This modification can enhance the properties of peptides, such as their stability and function.

One key application is the modification of the amino acid lysine. By reacting this compound with Nα-Boc protected lysine, researchers can synthesize Nε-heptenoyl-L-lysine (Hek). This modified amino acid, containing a seven-carbon chain with a terminal double bond, can then be incorporated into proteins using genetic engineering techniques. Similarly, a derivative, (D)-2-amino-6-heptenoic acid, has been produced from pipecolic acid, demonstrating another pathway to generate unique amino acid building blocks for peptide synthesis.

Furthermore, derivatives like N-Fmoc-2-Amino-2-(4-pentenyl)-6-heptenoic acid are utilized as protected amino acids in solid-phase peptide synthesis, a technique for building peptides step-by-step. chemimpex.com This allows for the creation of complex peptides with diverse functionalities. Another derivative, ethyl hept-6-enoylalaninate, synthesized from this compound and alanine (B10760859) ethyl ester, acts as a "grafter" in template-assisted enzymatic synthesis, facilitating the formation of new peptide bonds.

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a protein. The terminal double bond in this compound derivatives is particularly useful for this purpose.

A prominent strategy involves the "thiol-ene" reaction. After a protein is engineered to include an amino acid like Nε-heptenoyl lysine, the terminal double bond of the heptenoyl group can react with a thiol-containing molecule, such as a thiolated polysaccharide. This reaction forms a stable thioether bond, effectively tethering the molecule to the protein. This method has been used to attach carbohydrate moieties to proteins, creating biocompatible scaffolds that could be used for targeted delivery in living systems. invivochem.com

General bioconjugation methods, such as linking a molecule with a carboxylic acid group to one with an amine group, are also applicable. For instance, anisamide-modified lipids have been prepared to target liposomal nanocarriers, a strategy that could theoretically employ this compound to link targeting ligands to drug delivery vehicles.

Drug Discovery and Development Initiatives

The structural features of this compound make it and its derivatives attractive starting points for the creation of new pharmaceutical agents.

This compound is used as a building block in organic synthesis to create more complex molecules with potential therapeutic value. nih.gov For example, 6-Chloro-6-heptenoic acid, a chlorinated derivative, is studied for its potential biological activities, including antimicrobial, antifungal, and antitumor properties. researchgate.net The presence of the chlorine atom and the double bond allows it to participate in various chemical reactions, potentially modifying biological pathways. researchgate.net

The heptenoic acid structure also appears as a fragment in the synthesis of complex natural products with therapeutic applications. An analogue of largazole, a compound with potential as a cancer therapeutic, was synthesized using a heptenoic acid fragment. chemimpex.com

Derivatives of this compound have been extensively investigated for their ability to inhibit specific enzymes involved in disease processes.

One of the most significant applications of this compound derivatives is in the development of statins, a class of drugs that lower cholesterol levels by inhibiting the enzyme HMG-CoA reductase. nih.gov This enzyme is critical for the body's production of cholesterol. wikipedia.org

The (3R,5S)-dihydroxy-(E)-6-heptenoic acid chain is a key structural feature responsible for the inhibitory activity of several synthetic statins. wikipedia.org These compounds act as competitive inhibitors, mimicking the natural substrate of the HMG-CoA reductase enzyme.

Several successful statin drugs are derivatives of this compound:

Pitavastatin : Chemically known as (3R,5R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid, it is a potent synthetic statin.

Fluvastatin : Its chemical name is (E)-7-[3-(4-fluorophenyl)-l-isopropyl-2-indolyl]-3,5-dihydroxy-6-heptenoic acid. fishersci.ca It was the first entirely synthetic HMG-CoA reductase inhibitor. nih.gov

Other Derivatives : Research has explored a wide range of other derivatives. Pyrimidine-based compounds, such as (+)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methyl sulfonyl amino) pyrimidin-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenoic acid, have been synthesized and shown to effectively inhibit HMG-CoA reductase. wikipedia.org Similarly, series of thiazole-containing derivatives of 3,5-dihydroxy-6-heptenoic acid have been evaluated for their inhibitory potency.

Table of HMG-CoA Reductase Inhibitors Derived from this compound

| Drug Name | Chemical Structure Description |

|---|---|

| Pitavastatin | A quinolinyl group substituted with cyclopropyl (B3062369) and 4-fluorophenyl groups, attached to a (3R,5R,6E)-dihydroxy-heptenoic acid side chain. |

| Fluvastatin | An indolyl group substituted with a 4-fluorophenyl and an isopropyl group, attached to a (3R,5S,6E)-dihydroxy-heptenoic acid side chain. nih.govfishersci.ca |

| Pyrimidine Derivative | A pyrimidinyl group substituted with 4-fluorophenyl, isopropyl, and N-methyl-N-methylsulfonylamino groups, attached to a (3R,5S)-dihydroxy-(E)-6-heptenoic acid side chain. wikipedia.org |

| Thiazole (B1198619) Derivatives | Various disubstituted thiazole rings attached to a 3,5-dihydroxy-6-heptenoic acid chain. |

Investigation of Inhibitory Activities of this compound Derivatives

Platelet Aggregation Inhibition (e.g., Isbogrel)

Isbogrel (B1672202), with the chemical name (E)-7-Phenyl-7-(pyridin-3-yl)hept-6-enoic acid, is a derivative of this compound that has been investigated for its effects on platelet aggregation. ontosight.ainih.govdrugfuture.com It functions as a potent and specific inhibitor of thromboxane (B8750289) A2 (TXA2) synthetase. drugfuture.comncats.io TXA2 is a lipid that plays a crucial role in the process of blood clot formation by promoting platelet aggregation. By inhibiting the synthesis of TXA2, isbogrel can reduce the tendency of platelets to clump together, which is a key event in the formation of thrombi. drugfuture.comtandfonline.com

The mechanism of action of isbogrel and similar compounds involves shifting the balance between pro-aggregatory TXA2 and anti-aggregatory prostacyclin (PGI2). tandfonline.com This selective inhibition of TXA2 synthesis without significantly affecting PGI2 levels is a key characteristic. tandfonline.com Research has shown that isbogrel effectively reduces thrombus size in experimental models, an effect attributed to the maintenance of endogenous PGI2 levels. tandfonline.comtandfonline.com The clinical development of isbogrel was discontinued, though it was considered a candidate for trials in cardiovascular diseases where an imbalance between thromboxane and prostacyclin is implicated. ncats.io

Exploration of Anti-inflammatory, Antimicrobial, and Anticancer Potential of Derivatives

Derivatives of this compound are being explored for a range of therapeutic applications beyond their effects on platelet aggregation. The structural diversity of these derivatives allows for their potential interaction with various biological targets, leading to anti-inflammatory, antimicrobial, and anticancer activities. ontosight.aiontosight.aiontosight.ai

Anti-inflammatory Potential: Certain derivatives of heptenoic acid have been studied for their anti-inflammatory properties. ontosight.ai The mechanism behind this potential is linked to the modulation of inflammatory pathways. For instance, some fatty acids and their derivatives can influence the activity of enzymes like cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. google.com

Antimicrobial Potential: The antimicrobial activity of this compound derivatives has also been a subject of investigation. ontosight.ai Fatty acids and their derivatives can exert antimicrobial effects through various non-specific mechanisms, which makes the development of resistance less likely. tudublin.ie For example, a conjugate of this compound with the antibiotic moxifloxacin (B1663623) showed activity against Mycobacterium tuberculosis. mdpi.com Other studies have highlighted the general antimicrobial potential of furan (B31954) and pyridine-containing derivatives. smolecule.com

Anticancer Potential: Several studies have indicated that derivatives of this compound may possess anticancer properties. ontosight.aiontosight.ai For instance, conjugates of this compound with the fluoroquinolone antibiotic moxifloxacin have demonstrated significant cytotoxic potential against prostate cancer cells, with an IC50 value below 5 µM. mdpi.comnih.gov The proposed mechanism for some derivatives involves interference with cellular processes essential for tumor growth and proliferation.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity. These studies help in designing more potent and selective compounds.

For antiplatelet activity, SAR studies on isbogrel and its analogs have revealed key structural features necessary for potent thromboxane A2 synthetase inhibition. drugfuture.comresearchgate.net The (E)-configuration of the double bond and the presence of the phenyl and pyridyl groups at the 7-position are important for its high potency. drugfuture.comresearchgate.net Modifications to the core structure, such as replacing the quinolinyl group in similar compounds with a pyrimidinyl ring, have been shown to affect metabolic stability and binding affinity to the target enzyme.

In the context of anticancer derivatives, SAR studies on conjugates of moxifloxacin with various fatty acids, including this compound, have shown that the nature of the fatty acid chain influences cytotoxicity. mdpi.com For other classes of compounds, such as thiadiazole derivatives, the position and nature of substituents on the phenyl ring have a significant effect on their antiplatelet activity. brieflands.comfrontiersin.org

The flexibility of synthetic approaches, such as olefin metathesis, has allowed for the creation of analogues with varying ring sizes and lipophilicity, further enabling detailed SAR studies. acs.org

Molecular Modeling and Receptor Interaction Analysis

Molecular modeling and receptor interaction analysis are computational tools used to predict and understand how this compound derivatives bind to their biological targets at a molecular level.

For antiplatelet agents like isbogrel, molecular docking studies have been used to investigate their binding to thromboxane A2 synthase. tandfonline.com These studies help to visualize the binding mode and identify key interactions between the compound and the amino acid residues in the active site of the enzyme. This information is valuable for designing new inhibitors with improved affinity and selectivity. tandfonline.com

In the development of other therapeutic agents, computational methods such as Quantitative Structure-Activity Relationship (QSAR) models are employed to predict the biological activity of derivatives. These models use molecular descriptors to correlate the chemical structure with activity. For example, in the study of triazine derivatives, the analysis of interactions with an artificial dipeptide receptor library helped to identify preferred amino acid residues for binding, providing clues about the potential biological targets. mdpi.com

Analysis of receptor interactions has also been crucial in understanding the activity of thromboxane A2 receptor antagonists. Studies on phenol (B47542) derivatives of heptanoic acid revealed that the spatial location of carbonyl and hydroxymethyl groups is important for their antagonistic activity, suggesting specific interactions with the receptor site. nih.gov

Investigation of Biochemical Pathways and Metabolic Roles

Potential Involvement in Energy Metabolism and Cell Signaling (specifically 5-oxo-6-heptenoic acid sodium salt)

Fatty acids and their derivatives are known to be centrally involved in various biological processes, including energy metabolism and cell signaling. ontosight.ai While specific research on the metabolic roles of this compound is limited, the study of its analogues provides insights into their potential biochemical functions.

The derivative 5-oxo-6-heptenoic acid sodium salt is of interest in this context. ontosight.ai Ketone bodies, which are structurally related to this compound, are crucial alternative energy sources for the brain and other tissues during periods of fasting or low carbohydrate intake. The presence of a ketone group in 5-oxo-6-heptenoic acid suggests it could potentially intersect with pathways of energy metabolism.

Furthermore, fatty acids can act as signaling molecules, modulating the activity of various proteins and gene expression. For example, certain fatty acids can influence metabolic rates and energy expenditure in cells. While direct evidence for 5-oxo-6-heptenoic acid sodium salt is not available, its structure suggests a potential to participate in these complex cellular processes. ontosight.ai

Metabolic Fates and Transformations of this compound Analogues

The metabolic fate of this compound analogues is an important area of research, as it determines their bioavailability, duration of action, and potential for toxicity. The metabolism of these compounds can involve various biochemical transformations.

For instance, the metabolism of hexafluoropropylene oxide dimer acid (GenX) and its analogues, which share structural similarities with fluorinated heptenoic acid derivatives, has been studied in mice. nih.gov These studies show that such compounds can disrupt hepatic bile acid metabolism. nih.gov

The synthesis of cannabinoid precursors and their analogues in Nicotiana benthamiana provides another example of the metabolic transformation of fatty acid analogues. In this system, heptanoic acid can be used as a precursor to produce 2,4-Dihydroxy-6-hexylbenzoic acid through the action of enzymes like olivetol (B132274) synthase and olivetolic acid cyclase. researchgate.net

The chemical structure of this compound derivatives, including the presence of double bonds and various functional groups, makes them susceptible to a range of metabolic reactions, such as oxidation, reduction, and conjugation, which ultimately determine their biological activity and clearance from the body.

Advanced Materials Science and Industrial Engineering Applications

Incorporation into Polymer Systems for Functional Materials Development

The terminal alkene group in 6-heptenoic acid makes it a valuable monomer for polymerization and a useful molecule for modifying polymer properties. Research has demonstrated its potential in creating advanced functional materials.

One notable application is in the development of primers for bone adhesives to enhance adhesion to wet bone surfaces. diva-portal.org In a study evaluating various low molecular weight compounds as primers, this compound exhibited the highest adhesive strength, highlighting its effectiveness in creating a strong interface between bone and an adhesive. diva-portal.org The presence of both a carboxylic acid group, which can interact with the bone's mineral component, and a reactive double bond for polymerization with the adhesive makes it highly suitable for this biomedical application. diva-portal.org

Derivatives of this compound are also utilized in materials science. For instance, N-Fmoc-2-Amino-2-(4-pentenyl)-6-heptenoic acid can be incorporated into polymer systems to develop advanced materials with specific properties, such as enhanced chemical resistance or increased flexibility. chemimpex.com Furthermore, the broader class of unsaturated fatty acids, including undecylenic acid which shares the terminal double bond feature, is used to produce polymers and modified silicones. icoa.org General chemical principles suggest this compound may be used in reactions for producing various polymers and functional materials, including metal-organic frameworks. scbt.com

Bio-based Products and Sustainable Chemistry

As industries increasingly shift towards sustainable and bio-based resources, compounds like this compound are gaining attention for their role in the circular economy.

Precursors for Biofuels (e.g., Biodiesel, Bioethanol)

This compound and its saturated counterpart, heptanoic acid, are recognized as valuable precursors in the production of biofuels. marketresearchintellect.com The sodium salt of this compound has been identified as a potential component in the biotechnological production of bioproducts, including biofuels. ontosight.ai

A direct link to biodiesel has been established through the identification of this compound methyl ester as a component of fatty acid methyl ester (FAME) based biodiesel fuel. aimt.cz Moreover, methods for producing terminal olefin esters like this compound esters from natural oil feedstocks are being developed. google.com The conversion of medium-chain fatty acids, such as heptanoic acid, into hydrocarbons through processes like decarbonylation is a key area of research for producing advanced biofuels. mdpi.comresearchgate.net In the broader context of biofuel production, various carboxylic acids, including heptanoic acid, are considered important substrates in fermentation and esterification processes to yield biofuel compounds. google.com

Development of Bioplastics and Other Biomaterials

The chemical structure of this compound makes it a suitable candidate for the synthesis of bio-based polymers. The sodium salt of this compound is noted for its potential use in biotechnology for producing bioplastics and other biomaterials. ontosight.ai Medium-chain fatty acids in general, including heptanoic acid, are considered precursor molecules for synthesizing bioplastics. researchgate.net

The application of this compound as a primer for bone adhesives is a prime example of its use in a high-performance biomaterial context. diva-portal.org Derivatives of heptanoic acid, such as n-heptanol, are used to produce plasticizers, which are essential for modifying the properties of polymers, including some bioplastics. icoa.org

Lubricant and Coating Formulations (based on general heptanoic acid and derivatives)

Heptanoic acid and its derivatives are key components in the formulation of high-performance lubricants and protective coatings. consolidated-chemical.comfuelsandlubes.com Their chemical stability and physical properties make them ideal for demanding industrial applications.

In the lubricant industry, heptanoic acid is a crucial ingredient for synthesizing synthetic esters used in high-performance lubricants. fuelsandlubes.com These esters exhibit excellent thermal stability, resistance to oxidation, and low volatility. fuelsandlubes.com Key applications include:

Aviation and Automotive Lubricants: It enhances oxidative stability and helps reduce engine wear. icoa.orgfuelsandlubes.com

Metalworking Fluids: It provides important anti-wear and anti-corrosion properties. fuelsandlubes.comriverlandtrading.com

Compressor and Hydraulic Fluids: It improves the lubricity and extends the operational life of the fluids. fuelsandlubes.com

Eco-friendly Lubricants: Its derivatives are used in formulating biodegradable lubricants, meeting stricter environmental regulations. marketresearchintellect.comfuelsandlubes.com

Refrigeration Lubricants: Esters of heptanoic acid are valued for their performance at both high and low temperatures. icoa.orgatamanchemicals.com

In the realm of coatings, heptanoic acid derivatives serve as performance-enhancing additives. consolidated-chemical.com They can be incorporated into paint formulations, resins, and other polymer coatings to improve durability and function. consolidated-chemical.com Salts of heptanoic acid, such as sodium heptanoate, are effective corrosion inhibitors, forming a protective film on metal surfaces. icoa.orgriverlandtrading.comatamanchemicals.com This anti-corrosion property makes it a valuable additive for paints and coatings used in metal protection. atamanchemicals.com Additionally, heptanoic acid is a component in certain rheological additives used to control the viscosity of paints and coatings without negatively affecting adhesion between coats. google.com

Food Science Applications (for specific derivatives, e.g., flavoring agents, food additives)

Derivatives of this compound and its saturated analog, heptanoic acid, have applications in the food industry, primarily as flavoring agents and additives.

This compound itself is reported to be used in the production of flavors, possessing a fruity odor that can modify the taste and aroma of various products. guidechem.com The sodium salt of this compound is also suggested for use as a flavoring agent or food additive. ontosight.ai Another derivative, the calcium salt of 5-oxo-6-heptenoic acid, shows potential as a food additive to improve the texture and stability of food products. ontosight.ai

While this compound itself has some direct applications, it is more common for its saturated analog, heptanoic acid, to be used as an intermediate for creating flavor compounds. atamanchemicals.com Esters of heptanoic acid, such as ethyl heptanoate, are widely used as artificial flavorings in confectionery and dairy products. consolidated-chemical.comatamanchemicals.com Heptanoic acid is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA). fda.gov

Analytical Method Development and Characterization Techniques

Spectroscopic and Chromatographic Methodologies for 6-Heptenoic Acid and its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR spectra of this compound exhibit characteristic signals that confirm its structure. chemicalbook.com Analysis of related derivatives, such as bicyclo[3.2.0]hept-2-en-6-one and its substituted analogues, demonstrates the power of ¹H NMR in elucidating complex molecular geometries through the analysis of chemical shifts and coupling constants. researchgate.net

¹³C NMR is equally vital for confirming the carbon skeleton and identifying functional groups. For instance, in the analysis of 6-chloro-6-heptenoic acid, the carbonyl carbon shows a characteristic peak in the range of δ 170–175 ppm. This, in conjunction with ¹H NMR data, provides a complete picture of the molecule's structure.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are indispensable for the separation, quantification, and purity assessment of this compound.

A common method for analyzing this compound involves reverse-phase (RP) HPLC. sielc.comsielc.com A typical mobile phase consists of a mixture of acetonitrile, water, and an acidifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com The use of columns with smaller particle sizes (e.g., 3 µm) is suitable for rapid UPLC applications. sielc.comsielc.com These liquid chromatography methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

For instance, the Ascentis® Express AQ-C18 column, which is resistant to de-wetting, allows for the use of highly aqueous mobile phases, enhancing the retention and separation of polar organic acids. sigmaaldrich.com The Acclaim™ Organic Acid (OA) HPLC columns are also specifically designed for the analysis of organic acids, offering excellent retention for very polar compounds in 100% aqueous buffers and allowing for the elution of more hydrophobic acids with the addition of solvents like acetonitrile. thermofisher.com HPLC is also a key method for assessing the purity of derivatives, such as (3R,5R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt, where a purity of over 95% is confirmed. lgcstandards.com

Table 1: HPLC and UPLC Methods for this compound Analysis

| Feature | HPLC Method | UPLC Application |

| Principle | Reverse Phase (RP) | Fast Reverse Phase |

| Column | Newcrom R1 sielc.comsielc.com | Columns with 3 µm particles sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid sielc.comsielc.com | Acetonitrile (MeCN), Water, Formic Acid (for MS compatibility) sielc.comsielc.com |

| Applications | Analysis, Impurity Isolation, Pharmacokinetics sielc.comsielc.com | Fast analysis |

Gas Chromatography-Mass Spectrometry (GC/MS) for Isomerization Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for analyzing the isomerization of this compound. This technique allows for the separation of different isomers and their identification based on their mass spectra.

In studies on the isomerization of this compound, GC-MS is used to monitor the relative concentrations of various isomers over time. uva.nl For this analysis, the carboxylic acid is typically derivatized to its methyl ester to improve volatility for GC analysis. uva.nl A common derivatization procedure involves treating the sample with methyl iodide in the presence of a base. uva.nl

The GC method for separating heptenoic acid isomers often involves a temperature program. For example, a method might start at 65°C, hold for 10 minutes, then ramp up to 300°C. uva.nl The retention time for this compound methyl ester under specific conditions has been reported as 5.93 minutes. uva.nl GC-MS can also be used to analyze other heptenoic acid isomers, such as 2-heptenoic acid and 4-heptenoic acid, often after derivatization to make them more volatile. hmdb.cahmdb.ca

Table 2: GC-MS Parameters for Heptenoic Acid Isomer Analysis

| Parameter | Value |

| Initial Temperature | 65°C uva.nl |

| Initial Hold Time | 10 min uva.nl |

| Ramp Rate | 50°C/min uva.nl |

| Final Temperature | 300°C uva.nl |

| Final Hold Time | 2 min uva.nl |

| Retention Time (this compound methyl ester) | 5.93 min uva.nl |

UV-Vis Spectrophotometry for Quantification

UV-Vis spectrophotometry can be used for the quantification of unsaturated carboxylic acids like this compound. Unsaturated carboxylic acids typically show an absorption maximum at around 210 nm. researchgate.net While this method is straightforward, it's important to note that impurities can significantly contribute to UV absorption, particularly in the 250-330 nm range, even in samples with high purity. nih.gov Therefore, careful purification is often necessary for accurate quantitative analysis by UV-Vis spectrophotometry. nih.gov

The absorption maximum can shift depending on the molecular environment and substitution. For instance, the UV absorption spectra of solid unsaturated carboxylic acids can show a significant bathochromic (red) shift compared to the same molecules in solution. iucr.org For α,β-unsaturated carboxylic acids, the λmax can shift with pH. researchgate.net

Electrochemical Analysis of this compound

Electrochemical methods offer a sensitive approach to studying the behavior of this compound. The electrochemical oxidation of this compound adsorbed on a platinum (Pt(111)) electrode surface has been investigated. sigmaaldrich.com

Techniques like cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry are valuable for analyzing the redox processes of unsaturated fatty acids. nih.gov Cyclic voltammetry, for example, can provide information on the thermodynamics of redox reactions and the kinetics of electron transfer. nih.gov While specific studies on this compound are limited, research on other polyunsaturated fatty acids demonstrates the potential of these methods. For example, square wave voltammetry has been used to separate the electrochemical responses of different long-chain polyunsaturated fatty acids. researchgate.netresearchgate.net Studies on other unsaturated fatty acids have also employed cyclic voltammetry to investigate their interaction with other molecules, though they may not show electrochemical activity themselves under certain conditions. nih.gov

Advanced Characterization for Purity and Structural Confirmation

Ensuring the high purity and confirming the precise structure of this compound and its derivatives often requires a combination of the analytical techniques mentioned above. A purity of 99% is commercially available for this compound. sigmaaldrich.comsigmaaldrich.com

For complex derivatives, a multi-technique approach is standard. For example, the characterization of 6-chloro-6-heptenoic acid involves:

NMR Spectroscopy (¹H and ¹³C): To identify characteristic peaks for structural confirmation.

Infrared (IR) Spectroscopy: To confirm the presence of functional groups like the carboxylic acid O–H and C=O stretches.

Mass Spectrometry (GC-MS or HRMS): To validate the molecular weight.

HPLC: To assess purity.

This comprehensive analytical workflow ensures a thorough characterization of the compound, confirming its identity, structure, and purity with a high degree of confidence.

Environmental Occurrence and Fate Studies

Atmospheric Chemistry and Gaseous Organic Acid Formation

6-Heptenoic acid has been identified as a component of gas-phase low-molecular-weight organic acids in atmospheric studies. Its presence in the atmosphere is linked to both primary emissions and secondary formation through photochemical processes.

The secondary formation of this compound and other unsaturated acids in the atmosphere occurs through the oxidation of precursor volatile organic compounds (VOCs). The key atmospheric oxidants involved in these transformation processes are ozone (O₃), the hydroxyl radical (•OH), and the nitrate (B79036) radical (NO₃). The double bond in this compound makes it susceptible to attack by these oxidants.

Research has been undertaken to understand the specific reactions of this compound in the atmosphere. For example, studies have investigated the reaction of this compound, a C7 terminal alkene with a carboxylic acid group, with OH radicals to gather more knowledge about its atmospheric chemistry. colorado.edu The reaction with OH radicals is a primary degradation pathway for many organic compounds in the troposphere.

Ozonolysis, the reaction of alkenes with ozone, is another critical pathway for the atmospheric transformation of unsaturated compounds like this compound. masterorganicchemistry.com The ozonolysis of larger alkenes is known to produce smaller carboxylic acids. acs.org For example, the ozonolysis of 1-octene (B94956) yields heptanoic acid. acs.org Similarly, the ozonolysis of 1-methylcyclohexene can lead to the formation of 6-oxoheptanoic acid. caltech.edu These findings suggest that the atmospheric oxidation of larger unsaturated hydrocarbons can be a source of C7 acids, including this compound and its derivatives.

The table below summarizes key findings from atmospheric studies related to this compound and similar compounds.

| Research Focus | Precursor/Reactant | Key Findings | Relevant Compounds Detected |

| Airborne Measurement | Atmospheric VOCs | Identified as a gas-phase organic acid in the oil sands region. google.com | This compound |

| Atmospheric Reaction Study | This compound | Investigated reaction with OH radicals. colorado.edu | This compound |

| Alkene Ozonolysis | 1-Octene | Produced heptanoic acid under both dry and humid conditions. acs.org | Heptanoic acid |

| Cycloalkene Ozonolysis | 1-Methylcyclohexene | Formed 6-oxoheptanoic acid. caltech.edu | 6-Oxoheptanoic acid |

Biodegradation Pathways and Environmental Persistence

The environmental fate of this compound is significantly influenced by microbial degradation. As an unsaturated fatty acid, it can serve as a carbon and energy source for various microorganisms.

Studies have shown that bacteria of the genus Pseudomonas are particularly adept at degrading fatty acids, including unsaturated ones. researchgate.netnih.gov For instance, Pseudomonas putida has been shown to metabolize breakdown products of fats, with a preference for unsaturated fatty acids. researchgate.netnih.gov This degradation typically occurs via the β-oxidation pathway. oup.com In this metabolic cycle, fatty acids are broken down to produce acetyl-CoA. For unsaturated fatty acids like this compound, additional enzymatic steps are required to handle the double bond before β-oxidation can proceed to completion.

The metabolism of unsaturated fatty acids in Pseudomonas is linked to the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various bacteria. oup.com Intermediates from the β-oxidation of fatty acids can be channeled into PHA production. oup.com Specifically, the production of (R)-3-hydroxy-6-heptenoic acid by Pseudomonas putida from PHAs containing this monomer has been demonstrated, indicating that the reverse process—the incorporation of this compound or its hydroxylated form into bacterial metabolism—is plausible.

While specific studies detailing the complete biodegradation pathway of this compound are not abundant, the general mechanisms for unsaturated fatty acid degradation by bacteria like Pseudomonas are well-established. This involves initial activation to a thioester, followed by isomerization and/or reduction to handle the double bond, and subsequent cleavage via the β-oxidation spiral.

Information on the environmental persistence of this compound from sources like safety data sheets often contains general statements. For example, it is noted that the substance may persist based on being immiscible with water and having low water solubility. researchgate.netfishersci.com However, its susceptibility to microbial degradation suggests that under biologically active conditions, its persistence would be limited. The compound's mobility in soil is considered low due to its low water solubility. researchgate.netfishersci.com

The table below outlines the key aspects of this compound's biodegradation.

| Organism/System | Degradation Pathway | Key Findings |

| Pseudomonas putida | β-oxidation | Preferential utilization of unsaturated fatty acids for metabolism. researchgate.netnih.gov |

| Pseudomonas species | Fatty acid metabolism | Intermediates of the β-oxidation cycle of fatty acids serve as precursors for PHA biosynthesis. oup.com |

| General Environmental Fate | Microbial Degradation | Susceptible to biodegradation by microorganisms capable of utilizing fatty acids. |

| Persistence Assessment | General | May persist based on low water solubility and immiscibility, but likely biodegradable. researchgate.netfishersci.com |

Future Research Directions and Perspectives

Novel Synthetic Strategies and Catalytic Innovations for 6-Heptenoic Acid

The development of efficient and sustainable methods for the synthesis of this compound is a primary focus of ongoing research. Innovations in catalysis are at the forefront of these efforts, aiming to improve yield, selectivity, and environmental footprint compared to traditional synthetic routes.

Metathesis-Based Approaches: Olefin metathesis has emerged as a powerful tool in organic synthesis, and its application to the production of this compound is an area of active investigation researchgate.netyale.eduacs.org. Cross-metathesis reactions, particularly with ethylene (ethenolysis), offer a direct route to terminal olefins. For instance, the cross-metathesis of longer-chain unsaturated fatty acids or their esters with ethylene, catalyzed by ruthenium-based complexes like Grubbs or Hoveyda-Grubbs catalysts, can selectively cleave internal double bonds to yield shorter-chain terminal alkenoic acids, including this compound acs.orgnih.govorganic-chemistry.orgscielo.br. Future research is geared towards developing more robust and recyclable catalysts that can operate under milder conditions and with higher turnover numbers, making the process more economically viable and environmentally friendly uottawa.caolefin-metathesis-catalysts.com.

Hydroformylation and Subsequent Oxidation: Another promising strategy involves the hydroformylation of dienes. Specifically, the rhodium-catalyzed hydroformylation of 1,5-hexadiene can produce 6-heptenal, which can then be oxidized to this compound. Research in this area is focused on optimizing catalyst systems to achieve high regioselectivity for the terminal aldehyde and developing efficient one-pot hydroformylation-oxidation protocols researchgate.net. The use of CO-free hydroformylation techniques, employing surrogates for carbon monoxide, is also a significant area of development to enhance the safety and accessibility of this method.

Biocatalytic Routes: The use of enzymes in chemical synthesis offers numerous advantages, including high specificity, mild reaction conditions, and reduced environmental impact. Biocatalytic approaches for this compound production are being explored, such as the enzymatic oxidation of hept-6-en-1-ol using alcohol dehydrogenases or oxidases mdpi.com. Furthermore, lipase-catalyzed esterification and transesterification reactions are being investigated for the synthesis of this compound esters, which have various applications nih.govresearchgate.netsemanticscholar.orgnih.govresearchgate.net. Future research will likely focus on enzyme engineering to improve catalyst efficiency and stability, as well as the development of whole-cell biocatalytic systems that can convert renewable feedstocks directly to this compound mdpi.com.

| Synthetic Strategy | Catalyst Type | Key Research Focus |

| Olefin Metathesis | Ruthenium-based (e.g., Grubbs) | Catalyst stability, recyclability, and efficiency in ethenolysis of longer-chain unsaturated fatty acids acs.orgnih.govorganic-chemistry.orgscielo.bruottawa.caolefin-metathesis-catalysts.com. |

| Hydroformylation | Rhodium-based complexes | Regioselectivity towards terminal aldehydes, one-pot oxidation, and CO-free methodologies researchgate.net. |

| Biocatalysis | Dehydrogenases, Oxidases, Lipases | Enzyme engineering for improved activity and stability, whole-cell biocatalysis from renewable feedstocks mdpi.comnih.govresearchgate.netsemanticscholar.orgnih.govresearchgate.net. |

Exploration of New Biological Targets and Therapeutic Areas for Derivatives

The structural similarity of this compound to naturally occurring fatty acids suggests that its derivatives could possess significant biological activity. Research is expanding to explore new therapeutic applications for these novel compounds.

Antimicrobial and Anti-inflammatory Agents: Short-chain and unsaturated fatty acids are known to exhibit antimicrobial and anti-inflammatory properties uottawa.camdpi.comnih.govnih.govresearchgate.netscielo.br. Derivatives of this compound, such as its esters and amides, are being investigated for their potential as novel antimicrobial agents against a range of pathogens, including drug-resistant bacteria uottawa.camdpi.comnih.govresearchgate.net. The terminal double bond offers a site for further functionalization, which could lead to compounds with enhanced potency and selectivity. Furthermore, the anti-inflammatory potential of these derivatives is a promising area of research, with studies focusing on their ability to modulate inflammatory pathways nih.govscielo.br.

Table of Potential Biological Activities of this compound Derivatives

| Derivative Class | Potential Biological Activity | Rationale |

|---|---|---|

| Esters | Antimicrobial, Anti-inflammatory | Analogy to other short-chain unsaturated fatty acid esters with known bioactivity uottawa.canih.govnih.govresearchgate.net. |

Integration into Advanced Functional Materials and Nanotechnology

The dual functionality of this compound makes it an attractive building block for the synthesis of advanced functional materials and for applications in nanotechnology.

Functional Polymers: The presence of both a polymerizable double bond and a reactive carboxylic acid group allows this compound to be used as a versatile monomer in polymer synthesis mdpi.commdpi.com. The terminal alkene can undergo polymerization through various mechanisms, including free-radical and ring-opening metathesis polymerization (ROMP), to form a polymer backbone mdpi.com. The pendant carboxylic acid groups can then be used for post-polymerization modification, allowing for the introduction of other functional groups, cross-linking, or conjugation with biomolecules. This opens up possibilities for creating polymers with tailored properties for applications in drug delivery, tissue engineering, and smart coatings mdpi.commdpi.com.

Surface Modification of Nanomaterials: Carboxylic acids are widely used to functionalize the surface of nanoparticles, enhancing their stability, biocompatibility, and targeting capabilities for biomedical applications mdpi.comnih.govresearchgate.netresearchgate.netnih.gov. This compound can be used to modify the surface of various nanomaterials, such as gold nanoparticles, quantum dots, and carbon nanotubes mdpi.comresearchgate.net. The carboxylic acid group anchors the molecule to the nanoparticle surface, while the terminal double bond provides a handle for further chemical modifications, such as the attachment of targeting ligands, imaging agents, or therapeutic molecules. This enables the creation of multifunctional nanoplatforms for diagnostics and therapy nih.govresearchgate.netnih.gov.

Sustainable Production and Environmental Impact Considerations

The shift towards a bio-based economy necessitates the development of sustainable production routes for platform chemicals like this compound. This involves utilizing renewable feedstocks and employing green chemistry principles to minimize environmental impact.

Production from Biomass: Research is underway to develop methods for producing this compound from renewable biomass sources. One approach involves the pyrolysis of biomass to produce bio-oil, which contains a mixture of organic compounds, including carboxylic acids that could potentially be isolated and converted mdpi.comresearchgate.netbiomedgrid.commdpi.comresearchgate.net. Another avenue is the fermentation of sugars or other biomass-derived feedstocks using engineered microorganisms to produce this compound or its precursors nih.govkit.edunih.gov.

Life Cycle Assessment (LCA): To ensure the environmental viability of new production methods, comprehensive life cycle assessments are crucial. LCAs evaluate the environmental impact of a product or process from cradle to grave, considering factors such as raw material extraction, energy consumption, emissions, and waste generation. While specific LCAs for this compound are still emerging, studies on related bio-based chemicals can provide valuable insights into the potential environmental benefits and hotspots of different production pathways mdpi.com. Techno-economic analyses are also essential to assess the economic feasibility of these sustainable routes mdpi.comresearchgate.netosu.edumdpi.com. The goal is to develop processes that are not only environmentally benign but also economically competitive with traditional petrochemical-based production.

常见问题

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 6-heptenoic acid, and what challenges arise during purification?

- Methodology : Synthesis typically involves catalytic oxidation of hept-6-en-1-ol or hydrolysis of its esters (e.g., ethyl 6-heptenoate). Challenges include controlling reaction conditions (e.g., temperature, pH) to avoid side reactions like polymerization. Purification via fractional distillation under reduced pressure (boiling point: 222–224°C ) or column chromatography (using silica gel and ethyl acetate/hexane) is critical due to its liquid state at room temperature (melting point: -6.5°C ).

- Key considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using gas chromatography-mass spectrometry (GC-MS).

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the alkene position (δ 5.2–5.8 ppm for vinyl protons) and carboxylic acid group (δ 10–12 ppm). Infrared (IR) spectroscopy can validate the C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3300 cm⁻¹) .

- Data interpretation : Compare spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities in peak assignments .

Q. What storage conditions are optimal for preserving this compound’s stability in laboratory settings?

- Guidelines : Store at 2–8°C in airtight, amber glass containers to prevent oxidation or moisture absorption. Use nitrogen gas purging to minimize degradation .

- Monitoring stability : Periodically assess purity via titration (acid-base) or GC-MS to detect decomposition products like heptanoic acid.

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in catalytic hydrogenation or electrophilic addition reactions?

- Methodology : Apply molecular docking or quantum mechanical calculations (e.g., Hartree-Fock, DFT) to simulate reaction pathways. Focus on the electron density of the alkene moiety and steric effects from the carboxylic acid group .

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates under varying temperatures) to refine models .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., density, refractive index) of this compound across studies?

- Approach : Conduct systematic replication studies under controlled conditions (e.g., standardized equipment calibration). Use high-purity reagents and validate measurements against reference compounds (e.g., hexanoic acid) .

- Data reconciliation : Apply statistical tools (e.g., Bland-Altman analysis) to quantify measurement variability and identify systematic errors .

Q. How can researchers design experiments to investigate the acid’s role in supramolecular assemblies or coordination chemistry?

- Experimental design : Explore its coordination with transition metals (e.g., Cu²⁺, Fe³⁺) using UV-Vis spectroscopy and X-ray crystallography. Vary pH to study protonation effects on binding affinity .

- Data analysis : Quantify stability constants via potentiometric titrations and correlate with computational ligand-field theory predictions .

Methodological Considerations for Data Analysis

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound’s biological activity studies?

- Frameworks : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Validate assumptions (e.g., normality, homoscedasticity) via residual analysis .

- Reporting standards : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing, ensuring raw spectra and kinetic datasets are archived in repositories like Zenodo .

Q. How should researchers address uncertainties in measuring this compound’s thermodynamic properties (e.g., enthalpy of combustion)?

- Error mitigation : Calibrate calorimeters with benzoic acid standards and repeat experiments ≥3 times. Report uncertainties as expanded intervals (k=2 confidence level) .

- Peer-review alignment : Preemptively address reviewer critiques by documenting instrument specifications and environmental controls (e.g., humidity, atmospheric pressure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。